6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an octahydropyrrolo[3,4-c]pyrrole ring system fused to a purine moiety. The presence of an ethanesulfonyl group and a methoxyethyl side chain further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of N-phthalimidoaziridines, which are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone: This compound shares a similar pyrrolo[3,4-c]pyrrole ring system and is studied for its sigma-2 receptor binding properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit various biological activities.
Uniqueness
6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for targeted modifications, making it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H24N6O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-(5-ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C16H24N6O3S/c1-3-26(23,24)22-8-12-6-21(7-13(12)9-22)16-14-15(17-10-18-16)20(11-19-14)4-5-25-2/h10-13H,3-9H2,1-2H3 |
InChI Key |
UDFAIVRLAKNYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CCOC |
Origin of Product |
United States |
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